![molecular formula C28H29N3O2 B2460173 4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 890633-81-5](/img/structure/B2460173.png)
4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]imidazole group and a pyrrolidin-2-one group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]imidazole group is a type of heterocycle (a ring structure containing atoms of at least two different elements), while the pyrrolidin-2-one group contains a cyclic amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar imidazole and amide groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research into bifunctional N-heterocyclic carbene ligands for copper-catalyzed reactions demonstrates the importance of similar compounds in facilitating carbon-hydrogen (C-H) carboxylation reactions with carbon dioxide, showcasing their role in organic synthesis and potential in catalysis processes (Da-Ae Park et al., 2017). This work highlights the efficiency of using such ligands in enhancing reaction yields, underscoring the relevance of imidazolyl and pyrrolidinone derivatives in developing new synthetic methodologies.
Antimicrobial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, bearing similarities in structural motifs to the compound , have been explored for their antimycobacterial activity. These derivatives have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, pointing to the potential of such compounds in the treatment of tuberculosis (Kai Lv et al., 2017). The findings suggest that the structural features of these compounds contribute significantly to their biological activity.
Material Science and NLO Applications
In the context of materials science, studies on the synthesis and structural elucidation of pyrrole-imidazole derivatives, including those with benzimidazolyl groups, have highlighted their potential in non-linear optical (NLO) applications. These compounds exhibit interesting optical and electronic properties, which are crucial for developing new materials for technology applications (R. Singh, Poonam Rawat, V. Baboo, 2015). The research demonstrates the versatility of such molecules in creating functional materials with specific optical characteristics.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19-12-13-23(16-21(19)3)33-15-14-30-26-11-7-5-9-24(26)29-28(30)22-17-27(32)31(18-22)25-10-6-4-8-20(25)2/h4-13,16,22H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMFJHQCLSXIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2460091.png)
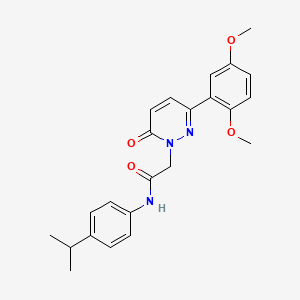
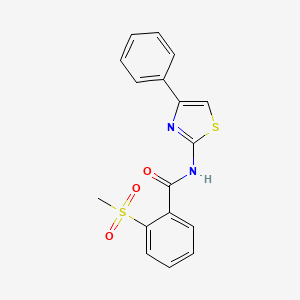

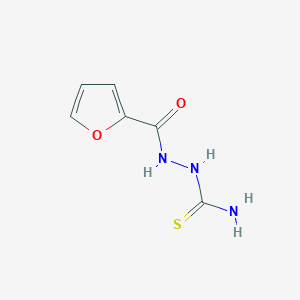

![N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2460103.png)
![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)
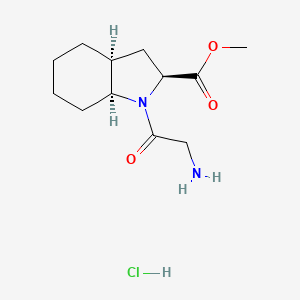


![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)
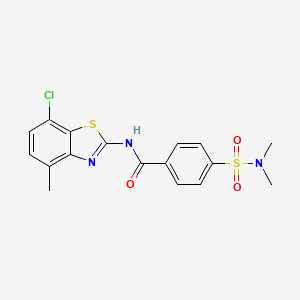
![N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide](/img/structure/B2460113.png)